molecular formula C8H10ClN B180148 2-Chloro-3-isopropylpyridine CAS No. 158503-51-6

2-Chloro-3-isopropylpyridine

Cat. No.: B180148
CAS No.: 158503-51-6
M. Wt: 155.62 g/mol
InChI Key: NHVJMRHABPVQTR-UHFFFAOYSA-N
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Description

2-Chloro-3-isopropylpyridine: is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an isopropyl group, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isopropylpyridine typically involves the chlorination of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Chemistry: 2-Chloro-3-isopropylpyridine is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules and potential drug candidates .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the manufacture of catalysts and other chemical reagents .

Mechanism of Action

The mechanism of action of 2-Chloro-3-isopropylpyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom and isopropyl group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

    2-Chloropyridine: Similar structure but lacks the isopropyl group.

    3-Isopropylpyridine: Similar structure but lacks the chlorine atom.

    2-Chloro-5-isopropylpyridine: Similar structure with the isopropyl group at position 5 instead of 3.

Uniqueness: 2-Chloro-3-isopropylpyridine is unique due to the presence of both the chlorine atom and the isopropyl group at specific positions on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-chloro-3-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVJMRHABPVQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634107
Record name 2-Chloro-3-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158503-51-6
Record name 2-Chloro-3-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetone (1.1 mL, 14.89 mmol) was added to a stirred solution of 3-amino-2-chloropyridine 1 (1.662 g, 12.67 mmol) in 1,2-dichloroethane at room temperature. And then acetic acid (0.7 mL, 12.22 mmol) was added. After about 10 min, NaB(OAc)3H (3.005 g, 13.47 mmol) was added. The resulting mixture was stirred at room temperature for 24 h. More of acetone (5.5 ml) and NaB(OAc)3H (356 mg) and DCE (5 mL) were added. HOAc (0.35 mL) was added. After 2 h, MeOH (5 mL) was added. After overnight at room temperature, water was added to quench the reaction. Sat. aqueous potassium carbonate was added to neutralize the acid. The organic phase was separated and the aqueous was extracted with dichloromethane (2×20 mL). The combined organic solution was washed with brine, dried over Na2SO4, concentrated. The residue was separated by flash column chromatography on silica gel, eluting with 5-30% EtOAc/hexane to afford 1.20 g product as colorless oil, as well as 0.6326 g of starting material. 1H-NMR (CDCl3): 7.669 (dd, J=4.5-5.0 Hz and 1.5 Hz, 1 H, Ar—H), 7.075 (dd,J=8.0 Hz and 4.5-5.0 Hz, 1 H, Ar—H), 6.875 (dd, J=8.0 Hz and 1.5 Hz, 1 H, Ar—H), 4.194 (br, 1 H, NH), 3.644-3.578 (m, 1 H, CH), 1.260 (d, J=6.5 Hz, 6 H, 2 CH3). LC-MS: 171.1 (MH+).
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
1.662 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Quantity
3.005 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Eight

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